molecular formula C14H10ClNO5 B6394252 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid CAS No. 1262009-61-9

5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6394252
CAS No.: 1262009-61-9
M. Wt: 307.68 g/mol
InChI Key: ZPXUJWTYPFHKCB-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid is a complex organic compound that features both aromatic and carboxylic acid functional groups

Properties

IUPAC Name

5-(4-chloro-3-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(20)9-4-7(2-3-11(9)15)8-5-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUJWTYPFHKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688351
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-61-9
Record name 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-3-methoxycarbonylbenzene, which is then subjected to nitration to introduce the nitro group. Subsequent reduction of the nitro group yields the corresponding amine, which is then diazotized and coupled with 2-hydroxynicotinic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxyl group, converting it into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as bromine or nitric acid are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-inflammatory and anticancer properties. The presence of both hydroxyl and carboxyl groups allows for diverse interactions with biological macromolecules.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with certain enzymes can result in the inhibition of inflammatory pathways, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxycarbonylphenylboronic acid
  • 2-Hydroxynicotinic acid
  • 4-Chloro-3-nitrobenzoic acid

Uniqueness

5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications.

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